Imidazo[1,5-a]pyridin-8-ylmethanol
Overview
Description
Imidazo[1,5-a]pyridin-8-ylmethanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of imidazo[1,5-a]pyridine, a structure known for its wide range of applications in medicinal chemistry and material science due to its unique chemical properties .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridin-8-ylmethanol is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It is suggested that imidazo[1,5-a]pyridin-3-ylidene ligands have strong π-accepting character , which might influence its interaction with targets.
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Pharmacokinetics
It is known that the compound has a molecular weight of 14816 , which might influence its bioavailability.
Result of Action
Imidazo[1,5-a]pyridine derivatives have been a subject of intense research for their potential anticancer properties .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-8-ylmethanol typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with glyoxal under acidic conditions, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-8-ylmethanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form imidazo[1,5-a]pyridine-8-carboxaldehyde.
Reduction: Reduction reactions can yield this compound derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,5-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Imidazo[1,5-a]pyridin-8-ylmethanol has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals, particularly as anxiolytics and sedatives.
Imidazo[4,5-b]pyridine: Utilized in the synthesis of various bioactive molecules.
Imidazo[1,2-b]pyridazine: Studied for its potential anti-cancer properties.
Uniqueness: Imidazo[1,5-a]pyridin-8-ylmethanol stands out due to its unique combination of chemical stability, reactivity, and biological activity.
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-8-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMLFIQEXXHNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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